3-(methylamino)pyrrolidine-1-carboxamide hydrochloride
Description
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is a pyrrolidine-derived organic compound featuring a methylamino substituent at position 3 and a carboxamide group at position 1 of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
2770368-64-2 |
|---|---|
Molecular Formula |
C6H14ClN3O |
Molecular Weight |
179.65 g/mol |
IUPAC Name |
3-(methylamino)pyrrolidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-8-5-2-3-9(4-5)6(7)10;/h5,8H,2-4H2,1H3,(H2,7,10);1H |
InChI Key |
ZEPDQEYFUBYYHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C(=O)N.Cl |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with methylamine. One common method includes the use of carboxylic acid derivatives and coupling reagents such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) in the presence of a base like Hünig’s base (iPr2NEt) to facilitate the amidation reaction . The reaction is usually carried out at room temperature, resulting in good to quantitative yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties between 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride and related compounds:
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, critical for bioavailability. For example, 1-methylpyrrolidin-3-amine hydrochloride (MW 136.62) is highly soluble due to its low molecular weight and simple structure .
- Stability: Carboxamide derivatives (e.g., 3-(aminomethyl)pyrrolidine-1-carboxamide dihydrochloride ) exhibit greater stability under acidic conditions compared to ester-based analogs (e.g., benzyl carboxylate derivatives ).
Biological Activity
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 189.63 g/mol
- Solubility : Enhanced by the hydrochloride form, increasing its stability and usability in various applications.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It shows potential as an agonist or antagonist at several receptors, including serotonin and dopamine receptors. These interactions suggest possible psychoactive properties that could be explored for therapeutic applications in neuropharmacology.
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter pathways due to its structural similarity to known neurotransmitters. Preliminary studies have shown that it can cross the blood-brain barrier, which is crucial for any potential central nervous system (CNS) activity.
Table 1: Summary of Neuropharmacological Studies
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0048 mg/mL | High |
| Escherichia coli | 0.0195 mg/mL | Moderate |
| Bacillus mycoides | 0.0048 mg/mL | High |
| Candida albicans | 0.039 mg/mL | Moderate |
These results highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic or antifungal agent .
Case Study 1: Neuropharmacological Investigation
A study aimed at evaluating the effects of this compound on memory enhancement demonstrated that it could inhibit insulin-regulated aminopeptidase (IRAP), which is linked to memory functions. The results indicated significant improvements in memory retention in animal models when treated with this compound .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties, researchers tested this compound against a panel of pathogenic bacteria and fungi. The findings suggested that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with specific MIC values indicating strong antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
